molecular formula C23H25NO4 B11988182 Hexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Hexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B11988182
M. Wt: 379.4 g/mol
InChI Key: DMYQVDLOVKDOSO-UHFFFAOYSA-N
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Description

Hexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of phthalimide derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of phthalic anhydride with hexanol in the presence of a catalyst to form the hexyl ester intermediate. This intermediate is then reacted with 2,5-dimethylphenylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: Hexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of Hexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used. For example, in medicinal applications, it may inhibit certain enzymes involved in disease progression, while in material science, it may interact with polymer matrices to enhance material properties.

Comparison with Similar Compounds

Hexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other phthalimide derivatives, such as:

    N-Phenylphthalimide: Similar structure but lacks the hexyl ester group, leading to different reactivity and applications.

    N-(2,5-Dimethylphenyl)phthalimide: Similar substituent pattern but without the ester group, affecting its solubility and chemical behavior.

    Hexylphthalimide: Contains the hexyl ester but lacks the dimethylphenyl group, resulting in different biological and chemical properties.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

hexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H25NO4/c1-4-5-6-7-12-28-23(27)17-10-11-18-19(14-17)22(26)24(21(18)25)20-13-15(2)8-9-16(20)3/h8-11,13-14H,4-7,12H2,1-3H3

InChI Key

DMYQVDLOVKDOSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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